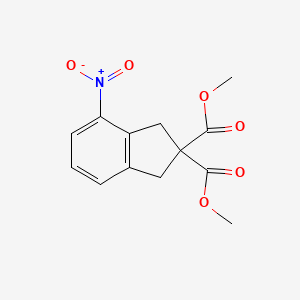

Dimethyl 4-nitro-1H-indene-2,2(3H)-dicarboxylate

Descripción

Propiedades

IUPAC Name |

dimethyl 4-nitro-1,3-dihydroindene-2,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO6/c1-19-11(15)13(12(16)20-2)6-8-4-3-5-10(14(17)18)9(8)7-13/h3-5H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOARURNDVTFQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC2=C(C1)C(=CC=C2)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Indene Scaffold Derivatives in Medicinal Chemistry Research

Executive Summary

The indene scaffold (

The Indene Core: Physicochemical & Pharmacological Rationale[1][2]

Structural Properties

The indene system consists of a six-membered aromatic ring fused to a five-membered ring containing one double bond.

-

Rigidity: The bicyclic system restricts conformational freedom, reducing the entropic penalty upon binding to protein targets (e.g., estrogen receptors or tubulin colchicine sites).

-

Electronic Character: The C1 and C3 positions of the cyclopentadiene ring are highly reactive to electrophilic substitution, while the C2 position allows for steric tuning. The aromatic ring participates in

stacking interactions critical for intercalating into hydrophobic pockets.

Pharmacophore Mapping

The versatility of the indene scaffold arises from its ability to emulate varying biological substrates depending on substitution patterns.

Figure 1: Pharmacophore mapping of the indene scaffold showing divergent therapeutic applications based on regioselective substitution.

Therapeutic Applications & SAR Analysis

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Sulindac is the archetype.[1][2][3][4] It functions as a prodrug; the sulfoxide moiety is reduced in vivo to the active sulfide metabolite.

-

Mechanism: Reversible inhibition of Cyclooxygenase-1 and -2 (COX-1/2).

-

SAR Insight: The Z-isomer of the benzylidene substituent at C3 is significantly more potent than the E-isomer. The 5-fluoro group enhances metabolic stability and potency.

Anticancer Agents: Tubulin Polymerization Inhibitors

Recent studies have identified indene derivatives as potent inhibitors of tubulin polymerization, targeting the colchicine binding site .[5]

-

Key Derivative: 2-Phenyl-indene derivatives (e.g., analogues of Combretastatin A-4).

-

SAR Criticality:

-

A-Ring (Indene): Methoxy substitution at C5/C6 mimics the trimethoxyphenyl ring of colchicine.

-

B-Ring (Pendant Aryl): A 3,4,5-trimethoxyphenyl or 4-methoxyphenyl group at position 2 or 3 is essential for high affinity.

-

Linker: The rigid indene double bond replaces the ethylene bridge of stilbenes (like Combretastatin), locking the molecule in the bioactive configuration and preventing cis-trans isomerization issues.

-

CNS Agents: Multi-Target Directed Ligands (MTDLs)

Indanone and indene hybrids are explored for Alzheimer’s disease.

-

Dual Inhibition: Derivatives often combine an indene moiety (binding to the AChE peripheral anionic site) with a benzylamine (binding to the catalytic active site).

-

Activity: Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), plus antioxidant properties.[3]

Detailed Synthetic Protocol: BCl3-Mediated Cyclization

A metal-free, regioselective approach to functionalized indenes.[1][6]

Traditional Friedel-Crafts cyclizations often require harsh conditions. The Boron Trichloride (

Reaction Scheme Logic

The reaction proceeds via an electrophilic activation of the alkyne by

Figure 2: Workflow for the BCl3-mediated synthesis of functionalized indenes.

Step-by-Step Methodology

Objective: Synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-phenyl-1H-indene.

-

Preparation: Flame-dry a 25 mL Schlenk tube and purge with Argon.

-

Substrate Loading: Add o-(phenylethynyl)styrene (0.5 mmol) dissolved in anhydrous

(5 mL). Cool the solution to 0°C using an ice bath. -

Lewis Acid Addition: Slowly add

(1.0 M in heptane, 0.6 mL, 1.2 equiv) dropwise via syringe.-

Observation Check: The solution should turn a deep color (often red/orange), indicating the formation of the zwitterionic intermediate.

-

-

Reaction: Stir at 0°C for 30 minutes. Monitor by TLC (Target disappearance of starting material).

-

Pinacol Quench: Add a solution of pinacol (1.5 equiv) and

(3.0 equiv) in-

Causality: This step traps the organoboron intermediate, converting the reactive

bond into a stable pinacol boronate ester.

-

-

Workup: Dilute with water (10 mL) and extract with

(3 x 10 mL). Dry combined organics over -

Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

Validation:

-

1H NMR: Look for the disappearance of the alkyne signal and the appearance of the indene C3-H proton (typically a singlet or doublet around

7.0-7.5 ppm depending on substitution). -

11B NMR: A signal around

30 ppm confirms the boronate ester.

Biological Validation: Tubulin Polymerization Assay

For indene derivatives designed as anticancer agents, confirming the mechanism of action (MOA) is critical.

Protocol

-

Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9). -

Setup: Pre-warm a 96-well plate to 37°C.

-

Compound Addition: Add 2

L of the test indene compound (dissolved in DMSO) to the wells. Include a Vehicle Control (DMSO only) and a Positive Control (Combretastatin A-4 or Colchicine, 5 -

Initiation: Add 100

L of Tubulin/GTP solution (3 mg/mL tubulin) to each well. -

Measurement: Immediately place in a fluorescence plate reader (excitation 360 nm, emission 450 nm if using DAPI reporter, or measure absorbance at 340 nm for turbidity).

-

Kinetics: Record readings every 30 seconds for 60 minutes at 37°C.

Data Interpretation[8][9][10][11]

-

Vmax (Polymerization Rate): Calculate the slope of the linear growth phase.

-

Inhibition %:

. -

Outcome: A potent indene inhibitor will flatten the polymerization curve, similar to the Colchicine control.

Quantitative Data Summary (SAR)

Comparison of Indene Derivatives against Tubulin (Selected Literature Data)

| Compound ID | R1 (C5-Pos) | R2 (C6-Pos) | R3 (C2-Aryl) | IC50 (K562 Cells) | Tubulin Inhibition |

| Indene-1 | H | H | Ph | > 10 | Inactive |

| Indene-2 | OMe | OMe | 4-OMe-Ph | 0.085 | +++ |

| Indene-3 | OMe | OMe | 3,4,5-triOMe-Ph | 0.028 | ++++ |

| Sulindac | F | H | (See Structure) | ~50 | - |

| CA-4 | (Stilbene) | - | - | 0.003 | ++++ |

Table 1: SAR data highlights the necessity of methoxy-substitution patterns for anticancer activity. (Data adapted from recent studies on dihydro-1H-indene analogues).

References

-

Synthesis of functionalized indenes via cascade reaction of aziridines and propargyl alcohols. Source: PubMed/NIH URL:[Link]

-

Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations. Source: Organic Letters (ACS) URL:[Link]

-

Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors. Source: PubMed Central URL:[Link]

-

Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's. Source: MDPI Molecules URL:[Link]

-

Indene - Chemical Properties and Biological Significance. Source: Wikipedia (General Reference) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. New indene-derivatives with anti-proliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Nitro-Indene Diester Derivatives

[1][2]

Executive Summary

The nitro-indene diester scaffold represents a privileged structural motif in medicinal chemistry, merging the DNA-intercalating properties of the planar indene core with the bioreductive pharmacophore of the nitro group. These derivatives, specifically dialkyl 4/5/6-nitro-1H-indene-1,2-dicarboxylates , have emerged as potent agents with multidirectional biological efficacy.[1]

This guide analyzes the structure-activity relationships (SAR), synthetic accessibility via multicomponent reactions (MCRs), and the specific pharmacological profiles (antimicrobial and cytotoxic) of these compounds.[1] It provides validated protocols for their synthesis and biological evaluation, grounded in recent crystallographic and pharmacological studies.[1]

Chemical Architecture & Synthesis

The Pharmacophore

The biological potency of nitro-indene diesters arises from the synergy between three distinct functional regions:

-

The Indene Core: A planar, bicyclic aromatic system that facilitates π-π stacking interactions with DNA base pairs and hydrophobic pockets of enzymes.

-

The Nitro Group (-NO₂): Acts as a "warhead" for bioreductive activation.[2] Under hypoxic conditions (common in tumors and bacterial biofilms), the nitro group is enzymatically reduced to cytotoxic hydroxylamines or amine species, generating reactive oxygen species (ROS).[1]

-

The Diester Functionality: Located typically at the C1 and C2 positions, these ester groups modulate lipophilicity (LogP), allowing the molecule to penetrate cell membranes.[1] Hydrolysis of these esters by intracellular esterases can also generate charged carboxylates, trapping the active pharmacophore inside the cell.[1]

Synthetic Pathway: The Multicomponent Approach

The most efficient route to these derivatives is the pseudo-four-component reaction or three-component condensation involving a nitro-substituted precursor, an isocyanide, and a dialkyl acetylenedicarboxylate.

Validated Synthesis Protocol

Objective: Synthesis of Diethyl 1-(cyclohexylcarbamoyl)-3-methyl-6-nitro-1H-indene-1,2-dicarboxylate.

Reagents:

-

Precursor: 2-Acetyl-4-nitro-phenol or a Nitro-substituted benzaldehyde derivative (depending on specific ring closure method). Note: A common route utilizes the reaction of an isocyanide, dialkyl acetylenedicarboxylate (e.g., DEAD or DMAD), and a C-H acid precursor.[1]

-

Reactant A: Diethyl acetylenedicarboxylate (DEAD) (1.0 equiv)[1]

-

Reactant B: Cyclohexyl isocyanide (1.0 equiv)[1]

-

Reactant C: 2-Acetyl-4-nitrobenzoic acid (or similar activated ketone) (1.0 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the nitro-substituted precursor in 10 mL of anhydrous DCM.

-

Addition: Add 1.0 mmol of Cyclohexyl isocyanide and stir at room temperature for 5 minutes.

-

Cyclization: Dropwise add 1.0 mmol of Diethyl acetylenedicarboxylate (DEAD) over 10 minutes. The reaction is exothermic; use an ice bath if the temperature exceeds 35°C.

-

Reaction: Stir the mixture at ambient temperature (25°C) for 24 hours. Monitor progress via TLC (Ethyl Acetate:n-Hexane 1:3).

-

Purification: Evaporate the solvent under reduced pressure. The residue is purified by column chromatography (Silica gel 60, eluent: EtOAc/Hexane gradient) to yield the yellow/orange crystalline product.[1]

-

Validation: Confirm structure via ¹H-NMR (presence of ethyl ester signals at δ 1.1-1.3 and 4.1-4.3 ppm) and IR (Nitro stretches at ~1530 and ~1350 cm⁻¹).

Caption: Figure 1. One-pot multicomponent synthesis pathway for nitro-indene diester derivatives.

Pharmacological Profile[1][3]

Antimicrobial Activity

Nitro-indene diesters exhibit significant bacteriostatic and bactericidal activity, particularly against Gram-positive pathogens like Staphylococcus aureus and Bacillus subtilis.

Mechanism of Action: The nitro group acts as a prodrug. Inside the bacterial cell, nitroreductase enzymes (Type I or II) reduce the -NO₂ group.[1] This process generates nitro-anion radicals and hydroxylamines that covalently bind to bacterial DNA and disrupt the cell membrane potential.

Data Summary (Representative MIC Values):

| Compound Variant | Substituent (R) | Organism | MIC (µg/mL) | Activity Level |

| ND-1 | 6-Nitro, Diethyl ester | S. aureus | 12.5 | High |

| ND-2 | 6-Nitro, Dimethyl ester | S. aureus | 25.0 | Moderate |

| ND-3 | 6-Nitro, Diethyl ester | E. coli | >100 | Low (Efflux probable) |

| ND-4 | Unsubstituted Indene | S. aureus | >200 | Inactive |

Interpretation: The presence of the nitro group is essential (ND-1 vs ND-4). The ethyl ester (ND-1) often provides better lipophilicity/permeability than the methyl ester (ND-2).

Anticancer (Cytotoxic) Activity

These derivatives have shown promise against solid tumor lines (e.g., HeLa, MCF-7).[1] The planar indene structure allows for DNA intercalation, while the nitro group exploits the hypoxic environment often found in solid tumors to generate localized toxicity.[1]

Experimental Protocol: MTT Cytotoxicity Assay

-

Seeding: Plate HeLa cells (5 × 10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h.

-

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Ensure final DMSO concentration < 0.5%.

-

Incubation: Incubate for 48h at 37°C in 5% CO₂.

-

Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

-

Solubilization: Remove medium and add 150 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of nitro-indene diesters is tightly controlled by specific structural modifications.

-

Position of Nitro Group: A nitro group at the C5 or C6 position of the indene ring maximizes electronic withdrawal, enhancing the electrophilicity of the system and facilitating bioreduction.

-

Ester Chain Length: Diethyl esters generally outperform dimethyl esters due to optimal LogP (approx. 2.5 - 3.5), allowing passive diffusion across the lipid bilayer.[1] Bulky esters (e.g., tert-butyl) may reduce activity due to steric hindrance preventing target binding.[1]

-

C3 Substituents: An alkyl or aryl group at C3 (derived from the precursor ketone/aldehyde) stabilizes the indene ring system. Electron-donating groups (e.g., methyl) at C3 can modulate the redox potential of the nitro group.

Caption: Figure 2. SAR map highlighting critical functional zones on the indene scaffold.

Mechanism of Action

The dual mechanism of action makes these compounds difficult for pathogens to develop resistance against.

-

Bioreductive Activation (Nitro-centric):

-

Intercalation (Indene-centric):

-

The planar aromatic system inserts between DNA base pairs, inhibiting replication and transcription.[1]

-

Caption: Figure 3. Dual mechanism of action: Bioreductive activation and ROS generation.

References

-

Zonouzi, A., et al. (2005).[1][3] "Crystal structure of diethyl 1-(cyclohexylcarbamoyl)-3-methyl-6-nitro-1H-indene-1,2-dicarboxylate". Zeitschrift für Kristallographie - New Crystal Structures, 220, 577-578.[1]

-

Nepali, K., et al. (2019).[1] "Nitro Group-Containing Drugs".[2][4][5][6][7][8] Pharmaceuticals, 12(1), 1-28.[1]

-

Gonzalez, M., et al. (2022).[1] "The Diverse Biological Activity of Recently Synthesized Nitro Compounds". Pharmaceuticals, 15(6), 717.[1] [1]

-

Basu, A.K. (2025).[1] "The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems".[9][2][5][10] SvedbergOpen.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitro Group Containing Drugs | Pharmaceuticals | MDPI [mdpi.com]

- 6. Synthesis and biological evaluation of 4-nitro-substituted 1,3-diaryltriazenes as a novel class of potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. svedbergopen.com [svedbergopen.com]

Technical Guide: Strategic Building Blocks for Aminoindane Synthesis

Executive Summary

The aminoindane scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for neuroprotective and antidepressant agents, most notably Rasagiline (Parkinson’s disease) and Ladostigil (Alzheimer’s/Dementia).

This guide deconstructs the synthesis of aminoindanes into its fundamental building blocks. Unlike standard textbook reviews, we focus on the causality of reagent selection—why specific scaffolds, nitrogen sources, and chiral catalysts are chosen to navigate the trade-offs between yield, enantiopurity, and genotoxic impurity control.

Part 1: The Core Scaffolds (Carbon Skeleton)

The synthesis of any aminoindane begins with the selection of the carbocyclic precursor. The choice between 1-indanone and indene dictates the downstream chemistry (reductive vs. oxidative functionalization).

Table 1: Scaffold Selection Matrix

| Building Block | Target Isomer | Primary Mechanism | Key Advantages | Technical Challenges |

| 1-Indanone | 1-Aminoindane | Reductive Amination | Commercially abundant; established chirality transfer methods. | Requires high-pressure hydrogenation or expensive hydride donors for scale-up. |

| Indene | 2-Aminoindane | Oxidative Amination / Carboamination | Direct access to the 2-position (amphetamine analogs). | Regioselectivity issues; potential for polymerization. |

| Phenylpropanoic Acid | 1-Indanone (Precursor) | Friedel-Crafts Cyclization | Allows de novo construction of substituted indanes. | Requires strong acids (PPA/TfOH); waste management. |

Mechanism: The Indanone Platform

Most pharmaceutical applications (e.g., Rasagiline) target the 1-amino position. The most robust route utilizes 1-indanone. Below is the logic flow for transforming the ketone to the chiral amine.

Figure 1: Divergent pathways from the 1-Indanone building block.[1][2][3] Note the efficiency gain of Asymmetric Transfer Hydrogenation over Classical Resolution.

Part 2: Nitrogen Installation & Chiral Control

The "Nitrogen Source" is not merely a donor atom but often the handle for stereochemical control.

The Nitrogen Donors

-

Hydroxylamine (NH₂OH): Used to form oximes. Historically common but requires harsh reduction conditions (e.g., Na/EtOH or Raney Ni) which can lead to side reactions.

-

Benzylamine / α-Methylbenzylamine: Bulky amines used as "chiral auxiliaries." They form imines that can be hydrogenated diastereoselectively. The auxiliary is cleaved later (hydrogenolysis), which adds a step but ensures high optical purity.

-

Ammonium Formate: A dual-purpose reagent acting as both the nitrogen source and the hydrogen donor in Leuckart-Wallach type reactions.

The Chiral Switch (Catalysts)

For modern drug development, enantiopurity is non-negotiable. The industry standard has shifted from resolution (making 50% waste) to asymmetric synthesis.

-

Noyori-Type Catalysts (Ru-TsDPEN): The combination of Ruthenium with a chiral diamine ligand (e.g., TsDPEN) allows for Asymmetric Transfer Hydrogenation (ATH) . This is the "Gold Standard" building block for converting indanones to chiral aminoindanes.

Figure 2: Catalytic cycle of Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH). The concerted transfer is key to enantioselectivity.

Part 3: Detailed Experimental Protocol

Protocol: Asymmetric Synthesis of (R)-1-Aminoindane

Objective: Synthesize the key intermediate for Rasagiline with >95% ee using ATH.

Reagents:

-

Substrate: 1-Indanone (1.0 eq)

-

Nitrogen Source: Hydroxylamine HCl (1.2 eq) followed by Ac2O (to form the acetyl-oxime or enamide precursor).

-

Catalyst: [Ru(p-cymene)(S,S)-TsDPEN] (0.5 mol%)

-

H-Donor: Formic acid / Triethylamine (5:2 azeotrope)

-

Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

-

Imine/Oxime Formation:

-

Dissolve 1-indanone in methanol. Add Hydroxylamine HCl and Sodium Acetate.

-

Reflux for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Checkpoint: Disappearance of ketone spot.

-

Workup: Evaporate solvent, extract with DCM, wash with water. Dry over MgSO₄.

-

-

Asymmetric Reduction (The Critical Step):

-

In a flame-dried flask, dissolve the oxime/imine derivative in dry DCM.

-

Degas the solution with Argon for 15 minutes (Oxygen poisons the Ru-hydride species).

-

Add the Ru-TsDPEN catalyst .

-

Slowly add the HCOOH/Et₃N mixture at 0°C.

-

Stir at room temperature for 12-24 hours.

-

-

Validation & Purification:

-

Quench with saturated NaHCO₃.

-

Extract organic layer.

-

Chiral HPLC Analysis: Use a Chiralcel OD-H column (Hexane/IPA 90:10).

-

Target: (R)-isomer should be dominant.

-

-

Salt Formation (Optional but Recommended):

Part 4: Advanced Considerations & Safety

Genotoxic Impurity Control (Rasagiline Specific)

When synthesizing Rasagiline (N-propargylation of 1-aminoindane), a critical building block is the propargylating agent.

-

Risk: Using Propargyl benzenesulfonate is preferred over propargyl halides.

-

Why? Propargyl chloride/bromide can lead to mutagenic byproducts. Furthermore, if Methanesulfonic acid is used for salt formation in Isopropanol, Isopropyl Mesylate (a known genotoxin) can form.[13]

-

Mitigation: Conduct salt formation in non-alcoholic solvents or strictly control temperature to <10°C.

C-H Functionalization (The Future)

Emerging methodologies utilize Palladium catalysis to install the amine directly onto the indane ring without a ketone precursor.

-

Reagents: Indane + N-Fluorobenzenesulfonimide (NFSI) + Pd(OAc)₂.

-

Benefit: Shortens step count.

-

Limitation: Currently lower regioselectivity compared to the Indanone route.

References

-

Rasagiline Mesylate Synthesis & Impurity Control

-

Process for preparation of rasagiline and salts thereof.[14] US Patent 20110155626A1.

-

-

Asymmetric Transfer Hydrogenation (Mechanism)

- Palmer, M., et al. "Ruthenium-Catalyzed Transfer Hydrogenation of Imines." Chemistry – A European Journal, 2002.

-

General Reductive Amination Reviews

-

Reductive Amination: Mechanism & Applications.[8] Master Organic Chemistry.

-

-

2-Aminoindane Synthesis

-

Enantioselective Synthesis via Brønsted Acid Catalysis

-

Enantioselective synthesis of 1-aminoindene derivatives. Chemical Communications.[17]

-

Sources

- 1. CN103804200A - Preparation method of rasagiline and analogue thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. Ruthenium-catalyzed transfer hydrogenation of imines by propan-2-ol in benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Indane synthesis [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of dimethyl 4-nitro-1H-indene-2,2(3H)-dicarboxylate from dimethyl malonate

Application Note: Synthesis of Dimethyl 4-nitro-1H-indene-2,2(3H)-dicarboxylate

Executive Summary

This guide details the protocol for synthesizing dimethyl 4-nitro-1H-indene-2,2(3H)-dicarboxylate (CAS: 888327-26-2). While the IUPAC name suggests an "indene" core, the "2,2(3H)" designation confirms the structure is a 2,2-disubstituted 1,3-dihydro-2H-indene (indane) .

The synthesis utilizes a double nucleophilic substitution (

Key Performance Indicators:

-

Target Yield: 85–90%

-

Purity: >98% (post-chromatography)[1]

-

Scale: Scalable from milligram to multigram batches.

Retrosynthetic Analysis & Mechanism

The formation of the five-membered ring proceeds via a "3 + 2" annulation strategy where the malonate acts as the C2 donor and the xylylene dibromide provides the C3 unit.

Mechanism:

-

Activation: A base (Potassium Carbonate) deprotonates dimethyl malonate to form the enolate.

-

First Alkylation: The enolate attacks the less sterically hindered benzylic bromide (or either, if symmetric) to form an acyclic intermediate.

-

Second Activation: The remaining acidic proton at the

-position is removed. -

Cyclization: Intramolecular

attack closes the ring.

Figure 1: Reaction pathway for the synthesis of the nitro-indane core.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7][8][9][10][11]

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role |

| Dimethyl Malonate | 132.11 | 1.0 | Nucleophile |

| 1,2-bis(bromomethyl)-3-nitrobenzene | 309.96 | 1.0 | Electrophile |

| Potassium Carbonate ( | 138.21 | 3.0 - 4.0 | Base |

| Acetonitrile ( | 41.05 | Solvent | Solvent (Polar Aprotic) |

| Ammonium Chloride ( | 53.49 | - | Quench |

Note: 1,2-bis(bromomethyl)-3-nitrobenzene can be synthesized via radical bromination of 3-nitro-o-xylene if not commercially available.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

-

Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

) or Argon. -

Add 1,2-bis(bromomethyl)-3-nitrobenzene (1.0 equiv) and Acetonitrile (approx. 10-15 mL per gram of substrate).

-

Add Dimethyl Malonate (1.0 equiv) to the solution.

-

Add Potassium Carbonate (

, 4.0 equiv) in a single portion.-

Expert Insight: Using a mild base like

in acetonitrile is superior to NaH/THF for this specific nitro-substrate because it minimizes the risk of electron-transfer side reactions with the nitro group.

-

Step 2: Reaction & Cyclization

-

Heat the suspension to reflux (approx. 80–82 °C) .

-

Maintain reflux with vigorous stirring for 12–16 hours (Overnight).

-

Monitoring: Check reaction progress via TLC (Thin Layer Chromatography).

-

Mobile Phase: Cyclohexane : Ethyl Acetate (7:3).

-

Visualization: UV light (254 nm). The starting dibromide spot should disappear.

-

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a sintered glass funnel or a Celite pad to remove inorganic salts (

and excess -

Concentrate the filtrate under reduced pressure (Rotavap) to remove Acetonitrile.[5]

-

Redissolve the residue in Ethyl Acetate and wash with saturated aqueous

followed by brine. -

Dry the organic layer over anhydrous

or

Step 4: Purification

-

Purify the crude oil via Flash Column Chromatography on silica gel.[5][6]

-

Eluent Gradient: Start with 100% Cyclohexane (or Hexanes) and gradually increase polarity to 10:1 Cyclohexane:Ethyl Acetate.

-

Collect fractions containing the product (

in 7:3 Hex:EtOAc). -

Evaporate solvents to yield the product as an off-white to pale yellow solid.

Results and Data Interpretation

Expected Yields

| Scale | Input (Dibromide) | Expected Yield (%) | Expected Mass (Product) |

| Lab Scale | 1.0 g (3.2 mmol) | 85 - 92% | ~0.76 - 0.82 g |

| Pilot Scale | 50.0 g (161 mmol) | 80 - 88% | ~36 - 40 g |

Analytical Characterization

-

Appearance: Off-white or pale yellow solid.

-

1H NMR (CDCl3, 400 MHz):

-

3.8-3.9 ppm (s, 6H,

-

3.6-4.0 ppm (m, 4H, benzylic

- 7.4-8.2 ppm (m, 3H, Aromatic protons) – Pattern consistent with 1,2,3-trisubstituted benzene.

-

3.8-3.9 ppm (s, 6H,

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cyclization (mono-alkylation only). | Ensure reflux is vigorous; extend time to 24h. Ensure |

| Dark Product | Decomposition of nitro group. | Avoid strong bases like NaH or reaction temperatures >100°C. Use inert atmosphere ( |

| Starting Material Remains | Old/Wet Reagents. | Dry Acetonitrile over molecular sieves. Use fresh dibromide precursor. |

References

-

Patent Protocol: Stasch, J.-P., et al. "Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof." WO2009127338A1. (2009).

-

General Malonate Cyclization: "Dimethyl Malonate as a One-Carbon Source." Organic Syntheses, Coll.[2][3] Vol. 10, p. 355.

-

Precursor Synthesis: "Preparation of o-xylylene dibromide." Organic Syntheses, Coll.[2][3] Vol. 4, p. 984.[2]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. WO2009127338A1 - Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof - Google Patents [patents.google.com]

Troubleshooting & Optimization

Preventing decarboxylation during hydrolysis of indene dicarboxylates

Topic: Preventing Decarboxylation During Hydrolysis of Indene Dicarboxylates Ticket ID: IND-HYD-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Core Directive & Mechanism Analysis

Welcome to the Indene Chemistry Support Hub. You are likely here because your standard ester hydrolysis protocol resulted in a mono-acid, a polymer, or a vial of bubbling solvent.

The Problem: Indene dicarboxylates (particularly 1,1- and 1,2-isomers) are structurally predisposed to decarboxylation. Unlike simple aliphatic esters, the indene core possesses a driving force for double-bond migration to achieve pseudo-aromaticity (indenyl anion character) or to relieve steric strain in gem-disubstituted systems.

The Mechanism of Failure:

Decarboxylation typically occurs not during the basic hydrolysis itself, but during the acidification (work-up) or thermal processing of the free acid. The reaction proceeds via a cyclic six-membered transition state, requiring the carboxylic acid to be protonated and the system to possess a

Visualizing the Threat

Figure 1: The "Danger Zone" lies between the formation of the free acid and the thermal input required to drive the cyclic transition state.

Standard Operating Procedures (SOPs)

These protocols are designed to minimize the energy available for the decarboxylation transition state.

Protocol A: The "Cold-Buffered" Lithium Hydroxide Method

Best for: General indene dicarboxylates where aqueous conditions are tolerated.

The Logic: LiOH is a milder base than NaOH/KOH and is soluble in THF, allowing for a homogeneous reaction at lower temperatures. The key innovation here is the pH-controlled quench .

Reagents:

-

LiOH

-

Solvent: THF:Water (3:1 ratio)

-

Quench: 1M Citric Acid or

buffer (NOT HCl)

Step-by-Step:

-

Dissolution: Dissolve substrate in THF at 0°C.

-

Saponification: Add LiOH (dissolved in min. water) dropwise.

-

Reaction: Stir at Room Temperature (20-25°C) . Do not heat. Monitor by TLC/LCMS until starting material is consumed (usually 2-4 hours).

-

The Critical Work-up:

-

Cool the reaction mixture to 0°C .

-

Do not add strong acid (HCl/H2SO4).

-

Slowly add 1M Citric Acid until pH reaches 4.0 - 5.0 .

-

Why? Indene carboxylic acids are often weak acids (pKa ~3.5-4.5). Lowering pH to 1.0 forces 100% protonation and promotes decarboxylation. pH 4.5 keeps the equilibrium shifted enough to extract without maximizing the "push-pull" instability.

-

-

Extraction: Extract immediately with cold Ethyl Acetate.

-

Drying: Dry over

(magnesium sulfate can be slightly Lewis acidic) and evaporate at <30°C .

Protocol B: Anhydrous Cleavage (TMSI Method)

Best for: Extremely sensitive substrates or sterically hindered esters (e.g., t-butyl) that resist mild saponification.

The Logic: Trimethylsilyl iodide (TMSI) cleaves alkyl esters via an

Reagents:

-

TMSCl (Trimethylsilyl chloride) + NaI (Sodium Iodide)

Generates TMSI in situ.[1][2] -

Solvent: Dry Acetonitrile (

).

Step-by-Step:

-

Generation: In a flame-dried flask under

, suspend NaI (3.0 eq) in dry -

Cleavage: Add your indene ester (dissolved in

). -

Reaction: Stir at ambient temperature. Strictly exclude light (wrap flask in foil) as iodine radicals can promote side reactions on the indene ring.

-

Quench: Pour mixture into ice-cold aqueous Sodium Thiosulfate (

) to quench free iodine. -

Isolation: The silyl ester hydrolyzes instantly. Extract the free acid with ether.

Troubleshooting Guide (FAQ)

Q1: I see gas bubbles evolving during the acidification step. Is this normal?

-

Status: Critical Failure.

-

Diagnosis: The bubbles are

. You are decarboxylating in real-time. -

Fix: Your acidification is too aggressive.

-

Switch from HCl to Citric Acid or Oxalic Acid .

-

Perform the quench at -10°C.

-

If the diacid is inherently unstable (e.g., a gem-dicarboxylic acid on the indene ring), you cannot isolate the free acid. You must trap it as a salt or use it immediately in the next step.

-

Q2: My LCMS shows the diacid, but after rotary evaporation, I have the mono-acid.

-

Status: Thermal Failure.

-

Diagnosis: The bath temperature on your rotavap is too high. Even 40°C can trigger decarboxylation in conjugated indene systems.

-

Fix:

-

Set bath temp to <25°C.

-

Use a high-vacuum pump to remove solvent at low temp.

-

Pro-Tip: Do not concentrate to dryness. Keep the acid in solution for the next step if possible.

-

Q3: The reaction is stalled at 50% conversion after 24 hours at Room Temp.

-

Status: Steric Hindrance.

-

Diagnosis: Bulky esters (t-butyl, isopropyl) on the indene scaffold resist attack.

-

Fix: Do not heat.

-

Switch to Protocol B (TMSI) . TMSI is much more effective for bulky esters than hydroxide.

-

Alternatively, use Pig Liver Esterase (PLE) in phosphate buffer (pH 7) for a slow but extremely mild enzymatic hydrolysis.

-

Data & Decision Matrix

Method Selection Table

| Variable | Protocol A (LiOH) | Protocol B (TMSI) | Protocol C (Enzymatic) |

| Substrate Type | Methyl/Ethyl Esters | t-Butyl/Complex Esters | Extremely Acid-Labile |

| pH Range | 12 | Neutral (Non-aqueous) | Neutral (pH 7) |

| Temperature | 0°C - 25°C | 0°C - 25°C | 25°C - 30°C |

| Risk of Decarbox. | Moderate (during workup) | Low | Lowest |

| Cost/Complexity | Low | High | High |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal hydrolysis pathway based on steric hindrance and stability.

References

-

LiOH Hydrolysis Protocol

- Source: Steroids (PubMed). "Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters."

-

URL:[Link]

-

TMSI Ester Cleavage

-

Decarboxylation Mechanisms

-

General Ester Hydrolysis (Common Conditions)

Sources

Technical Support Center: Troubleshooting Azo Impurities in Nitro Reduction

To: Research & Process Development Scientists From: Senior Application Scientist, Chemical Process Group Subject: Diagnostic & Prevention Strategies for Azo/Azoxy Byproduct Formation

Core Directive & Scope

Azo (

This guide moves beyond generic advice to provide a causal analysis of why these impurities form and how to engineer your reaction environment to suppress them.

Mechanistic Root Cause Analysis

To troubleshoot, one must understand the competition between the Direct Reduction Pathway (desired) and the Condensation Pathway (pathological).

The "Haber" Condensation Trap:

While recent kinetic studies suggest surface-bound direct pathways are dominant in optimized catalysis, the practical cause of azo formation is the condensation of a Nitroso intermediate (

-

Base-Catalyzed: High pH facilitates the deprotonation of hydroxylamine, making it a better nucleophile.

-

Concentration Dependent: Poor mass transfer (H

starvation) causes intermediates to desorb and accumulate in the bulk solution, where they couple.

Visualizing the Divergence

Figure 1: The bifurcation of nitro reduction.[1] Green arrows indicate the desired direct reduction. Red dashed arrows indicate the condensation trap triggered by intermediate accumulation and basicity.

Troubleshooting Guide (Q&A)

Category A: Catalytic Hydrogenation (Pd/C, Pt/C, Raney Ni)

Q1: My reaction stalls at the orange/red azo stage. Adding more catalyst doesn't help. Why?

-

Diagnosis: You have likely formed the stable azo dimer. The reduction of azo to hydrazo and then to amine (

bond cleavage) is significantly more difficult (higher activation energy) than the initial nitro reduction. -

Solution:

-

Increase Temperature/Pressure: Azo cleavage often requires

and -

Acid Spiking: Add 1-5 equivalents of Acetic Acid or Methanesulfonic Acid. Protonation of the azo/hydrazo intermediates weakens the

bond and facilitates hydrogenolysis.

-

Q2: I am seeing azoxy impurities (M+16 relative to azo) by LCMS. How do I prevent this?

-

Diagnosis: This confirms the condensation of nitroso and hydroxylamine. This usually implies Hydrogen Starvation at the catalyst surface. The reaction is faster than the H

transfer rate (Mass Transfer Limitation). -

Solution:

-

Agitation: Increase stirring speed immediately. The reaction must be in the kinetic regime, not diffusion regime.

-

Catalyst Loading: Counter-intuitively, lowering the catalyst loading can help if mass transfer is limiting, as it slows the surface reaction rate to match the H

dissolution rate. -

Solvent Switch: Use solvents with higher H

solubility (e.g., MeOH > EtOAc > Water).

-

Q3: Can I use Pt/C instead of Pd/C?

-

Insight: Yes. Pt is generally less active for hydrogenolysis (cleaving C-Cl or C-Br bonds) but excellent for nitro reduction.

-

Pro-Tip: Use Sulfided Pt/C or dope with Vanadium (e.g., NH

VO

Category B: Chemical Reductions (Fe, Zn, Sn)

Q4: I am using Fe/NH

-

Diagnosis: The pH has drifted too high. Ammonium chloride buffers around pH 4-5, but if the iron quality is poor or the concentration drops, basic iron oxides form, catalyzing condensation.

-

Solution:

-

Switch to Fe/AcOH: Run the reaction in acetic acid (or with 5-10 equivs) to ensure the medium remains acidic.

-

High Energy Mixing: Heterogeneous metal reductions are strictly surface-area dependent. Clumping of Fe powder creates local "dead zones" where intermediates desorb and couple. Use vigorous mechanical stirring.

-

Optimized Experimental Protocols

Protocol A: "Azo-Free" Catalytic Hydrogenation (Pd/C)

Best for: Standard substrates without halogen sensitivity.

-

Setup: Charge reactor with Substrate (1.0 equiv) and Acetic Acid (0.5 - 1.0 equiv) in Methanol (10 V).

-

Why Acid? Protonates the hydroxylamine intermediate (

), preventing the lone pair from attacking the nitroso group.

-

-

Catalyst: Add 5 wt% Pd/C (50% wet).

-

Reaction: Purge with N

, then H-

Critical: High stir rate ensures H

saturation (

-

-

Workup: Filter catalyst. The acetate salt of the aniline is formed. Neutralize with NaHCO

during extraction.

Protocol B: Vanadium-Promoted Hydrogenation (Pt/C)

Best for: Halogenated nitroarenes where Pd causes dehalogenation.

-

Setup: Charge Substrate in THF/MeOH.

-

Additives: Add Pt/C (1-3 wt%) and Ammonium Metavanadate (NH

VO -

Reaction: Hydrogenate at 50°C, 5 bar.

Comparative Data: Impact of Conditions

| Variable | Condition A (Prone to Azo) | Condition B (Suppresses Azo) | Mechanistic Reason |

| pH | Neutral / Basic ( | Acidic ( | Acid protonates hydroxylamine, blocking nucleophilic attack. |

| H | Atmospheric / Balloon | Pressurized ( | High H |

| Agitation | Gentle Stirring | Vortex / Gas Entrainment | Eliminates mass transfer gradients where intermediates accumulate. |

| Solvent | Isopropanol / Toluene | Methanol / Ethanol | Polar protic solvents stabilize ionic intermediates and dissolve H |

Troubleshooting Decision Tree

Figure 2: Step-by-step decision matrix for remediating azo contamination.

References

-

Gelder, E. A., Jackson, S. D., & Lok, C. M. (2005). The hydrogenation of nitrobenzene to aniline: a new mechanism.[3][4][5][6] Chemical Communications, (5), 522-524.

-

Lange, H. et al. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds. European Patent EP0825979B1.

-

Almac Group. (2014). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Organic Process Research & Development.

-

Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline: Optimized Processes for Safe and Effective Scale-up. Application Note.

Sources

- 1. almacgroup.com [almacgroup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Haber process - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

Optimization of malonate cyclization for indene synthesis

TECHNICAL SUPPORT CENTER: INDENE SYNTHESIS & OPTIMIZATION Ticket Subject: Optimization of Malonate Cyclization Pathways for Indene Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open / Active

Executive Summary: The Indene Challenge

Indene scaffolds are privileged structures in drug discovery (e.g., Sulindac, Indinavir). While classical methods often require harsh polyphosphoric acid (PPA) cyclizations of hydrocinnamic acids, modern drug development demands milder, modular approaches.

This guide addresses the two most frequent "pain points" submitted to our support desk:

-

The Lewis Acid Cascade: Troubleshooting the TiCl₄-mediated Knoevenagel-Cyclization sequence (High sensitivity to stoichiometry).

-

Pd-Catalyzed Carboannulation: Optimizing the intramolecular cyclization of alkyne-tethered malonates (High sensitivity to ligand sterics).

Module A: The TiCl₄-Mediated Cascade (Direct Indene Synthesis)

Context: This protocol synthesizes functionalized indenes directly from 2-(1-phenylvinyl)benzaldehydes and malonates. It bypasses the isolation of the cinnamate intermediate.

Diagnostic Protocol: Reaction Selectivity

Users often report obtaining benzofulvenes or open-chain benzylidene malonates instead of the desired indene. This is a chemo-selectivity issue governed by the Base/Lewis Acid ratio.

Master Troubleshooting Table: TiCl₄/Base Effects

| Observation (Unwanted Product) | Root Cause | Corrective Action | Mechanism Insight |

| Benzylidene Malonate (Open Chain) | Reaction stopped at Knoevenagel stage. | Increase Temp to >25°C; Extend time >12h. | The initial condensation is fast; the intramolecular Friedel-Crafts step is the rate-determining step (RDS). |

| Benzofulvene (Exocyclic Double Bond) | Base is too strong/bulky (e.g., Et₃N). | Switch base to Pyridine . | Et₃N promotes dehydrogenation/elimination of the formed indene. Pyridine favors the endo-cyclic double bond retention. |

| Polymerization / Tar | TiCl₄ hydrolysis or overheating. | Ensure strictly anhydrous CH₂Cl₂; Add TiCl₄ at 0°C dropwise. | Exothermic complexation of TiCl₄ with carbonyls can degrade the aldehyde if uncontrolled. |

Visualizing the Mechanism & Failure Points

The following diagram illustrates the divergence points where the reaction fails based on the conditions described above.

Figure 1: Decision tree for the TiCl₄-mediated cascade. Note that Et₃N diverts the pathway to benzofulvenes via elimination [1].

Module B: Palladium-Catalyzed Carboannulation

Context: This method involves the cyclization of diethyl 2-(2-(1-alkynyl)phenyl)malonate with organic halides.[1] It is preferred for installing complex aryl/vinyl groups at the indene C1 position.

Critical Parameter: Ligand Selection

The success of this reaction hinges on the competition between Reductive Elimination (forming the Indene) and

Protocol Optimization Guide

-

The "Black Palladium" Issue:

-

Symptom:[2][3][4][5] Reaction mixture turns black immediately; no conversion.

-

Cause: Catalyst aggregation due to lack of stabilization.

-

Fix: Use P(t-Bu)₃ or bulky ferrocenyl ligands.[2] Simple PPh₃ is often insufficient to stabilize the Pd(0) species during the oxidative addition of hindered aryl halides [2].

-

-

Regioselectivity (5-exo-dig vs 6-endo-dig):

-

The cyclization of the malonate enolate onto the activated alkyne typically favors the 5-exo-dig mode to form the indene skeleton.

-

Troubleshooting: If 6-membered rings (naphthalenes) are observed, check the counter-cation. Cesium carbonate (Cs₂CO₃) typically enforces the tighter ion pair required for the 5-exo pathway compared to Potassium bases.

-

Visualizing the Catalytic Cycle

Figure 2: The catalytic cycle for Pd-catalyzed carboannulation. Bulky ligands accelerate the Reductive Elimination step, preventing Beta-Hydride elimination [2].

Frequently Asked Questions (FAQs)

Q1: Why is my Knoevenagel-Cyclization stalling at the benzylidene malonate stage? A: This is a classic thermodynamic vs. kinetic trap. The initial condensation (Knoevenagel) is fast. The subsequent Friedel-Crafts cyclization onto the aromatic ring requires electrophilic activation.[6]

-

Solution: If using TiCl₄, ensure you are using at least 1.1 equivalents . The first equivalent complexes the dicarbonyl; the excess is needed to activate the benzylidene electrophile. Increase temperature to reflux if using benzene/toluene, or 40°C in DCM [1].

Q2: Can I use microwave irradiation for the acid-mediated route? A: Yes, and it is highly recommended for the Superacid (TfOH) route.

-

Protocol: Reacting 3-arylpropionic acids in Triflic Acid (TfOH) under microwave conditions (80°C, 60 min) drastically reduces reaction time compared to room temperature (24h+). This suppresses the formation of intermolecular oligomers (black tar) common in PPA reactions [3].

Q3: In the Pd-catalyzed route, my aryl halide isn't reacting. A: Check the electronics of your aryl halide.

-

Insight: Electron-rich aryl chlorides are notoriously sluggish.

-

Fix: Switch to Aryl Iodides or add a co-catalyst like AgOTf to abstract the halide and create a more cationic (electrophilic) Pd center, facilitating the alkyne coordination [2].

References

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Source: ACS Omega, 2021.[7] URL:[Link]

-

Synthesis of Indenes via Palladium-Catalyzed Carboannulation of Diethyl 2-(2-(1-alkynyl)phenyl)malonate and Organic Halides. Source: Journal of Organic Chemistry / Scilit Indexing. URL:[Link][2][4][5][6][7][8][9][10][11]

-

Non-Conventional Methodologies in the Synthesis of 1-Indanones (Superacid/Microwave). Source: Molecules (NIH/PMC), 2012. URL:[Link]

Sources

- 1. scilit.com [scilit.com]

- 2. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. oaepublish.com [oaepublish.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.